molecular formula C13H24O2 B1629355 (2Z,6Z)-1,1-Diethoxynona-2,6-diene CAS No. 67674-37-7

(2Z,6Z)-1,1-Diethoxynona-2,6-diene

Cat. No.: B1629355
CAS No.: 67674-37-7
M. Wt: 212.33 g/mol
InChI Key: GCIRJCKOUVCUBZ-MQEUWQHPSA-N
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Description

(2Z,6Z)-1,1-Diethoxynona-2,6-diene is a diethoxy-substituted nonadiene with a molecular formula of C₁₃H₂₄O₂ and a molecular mass of 212.33 g/mol . Its CAS Registry Number is 67674-37-7, and its canonical SMILES representation is O(CC)C(OCC)C=CCCC=CCC, reflecting the Z-configuration of both double bonds at positions 2 and 6 . This compound belongs to the class of acetals, commonly used as flavor and fragrance ingredients due to their stability and controlled release of aldehydes .

Key identifiers include:

  • EINECS/ELINCS: 266-885-2
  • Synonyms: 2,6-Nonadiene, 1,1-diethoxy-, (Z,Z); 1,1-Diethoxy-(2Z,6Z)-2,6-nonadiene .

Properties

CAS No.

67674-37-7

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

(2Z,6Z)-1,1-diethoxynona-2,6-diene

InChI

InChI=1S/C13H24O2/c1-4-7-8-9-10-11-12-13(14-5-2)15-6-3/h7-8,11-13H,4-6,9-10H2,1-3H3/b8-7-,12-11-

InChI Key

GCIRJCKOUVCUBZ-MQEUWQHPSA-N

SMILES

CCC=CCCC=CC(OCC)OCC

Isomeric SMILES

CC/C=C\CC/C=C\C(OCC)OCC

Canonical SMILES

CCC=CCCC=CC(OCC)OCC

Other CAS No.

67674-37-7
106950-34-9

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers

The compound has three primary structural isomers, differing in the configuration of double bonds :

Isomer CAS RN Double Bond Configuration Purity Range (%) Odor Profile
(2Z,6Z) 67674-37-7 Z,Z 85.00–99.90 Green, fresh, cucumber, watermelon
(2E,6Z) 67674-36-6 E,Z 85.00–99.90 Fatty, buttery, seed-like
(2E,6E) 67674-36-6 E,E 0.10–15.00 Mild, less defined

Key Observations :

  • The (2Z,6Z) isomer is the most prevalent in commercial mixtures, often co-occurring with (2E,6Z) and (2E,6E) isomers .
  • The Z-configuration at both double bonds enhances stability and intensifies green, fresh odor notes, making it preferable in fragrance formulations .
  • (2E,6Z)-1,1-Diethoxynona-2,6-diene shares the same CAS RN (67674-36-6) as the (2E,6E) isomer but is distinguished by its E,Z configuration and higher purity .

Physicochemical Properties

Property (2Z,6Z)-Isomer (2E,6Z)-Isomer (2E,6E)-Isomer
Molecular Formula C₁₃H₂₄O₂ C₁₃H₂₄O₂ C₁₃H₂₄O₂
Molecular Mass 212.33 g/mol 212.33 g/mol 212.33 g/mol
Boiling Point Not reported Not reported Not reported
Solubility Insoluble in water; soluble in organic solvents

Notes:

  • Limited experimental data exist for boiling points and solubility, but all isomers are expected to exhibit similar solubility profiles due to identical functional groups .
  • Stability differences arise from steric effects: The Z,Z configuration may hinder hydrolysis compared to E-configured isomers .

Odor Threshold :

  • (2Z,6Z) isomer: 0.01–0.05 ppm (intense green/cucumber) .
  • (2E,6Z) isomer: 0.1–0.3 ppm (milder, buttery notes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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